molecular formula C8H8ClNO4 B8412981 2-(5-Chloro-2-nitrophenoxy)-ethanol

2-(5-Chloro-2-nitrophenoxy)-ethanol

Cat. No.: B8412981
M. Wt: 217.60 g/mol
InChI Key: AHVRBDVVCIUFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-2-nitrophenoxy)-ethanol is a useful research compound. Its molecular formula is C8H8ClNO4 and its molecular weight is 217.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8ClNO4

Molecular Weight

217.60 g/mol

IUPAC Name

2-(5-chloro-2-nitrophenoxy)ethanol

InChI

InChI=1S/C8H8ClNO4/c9-6-1-2-7(10(12)13)8(5-6)14-4-3-11/h1-2,5,11H,3-4H2

InChI Key

AHVRBDVVCIUFLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OCCO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (125 mg, 60% dispersion in mineral oil, 3.13 mmol) was added to a mixture of 4-chloro-2-fluoronitrobenzene (500 mg, 2.85 mmol) and ethylene glycol (0.18 ml, 3.13 mmol) in 1-methyl-2-pyrrolidinone (5 ml) and the reaction stirred at 80° C. for 18 hours. TLC analysis showed starting material remaining, so additional sodium hydride (114 mg, 60% dispersion in mineral oil, 2.85 mmol) and ethylene glycol (0.82 ml, 14.25 mmol) were added and the reaction stirred at 110° C. for a further 18 hours. The cooled mixture was partitioned between water and dichloromethane, and the layers separated. The organic phase was dried over magnesium sulphate and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel using ethyl acetate:pentane (50:50) as eluant to afford the title compound as a solid, 290 mg.
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step Two
Quantity
0.82 mL
Type
reactant
Reaction Step Two

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